molecular formula C2HClFNO3 B14296675 Chloro(nitro)acetyl fluoride CAS No. 114521-96-9

Chloro(nitro)acetyl fluoride

Cat. No.: B14296675
CAS No.: 114521-96-9
M. Wt: 141.48 g/mol
InChI Key: JKUWWCGHVIRHOF-UHFFFAOYSA-N
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Description

Chloro(nitro)acetyl fluoride is an organic compound characterized by the presence of a chloro group, a nitro group, and an acetyl fluoride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(nitro)acetyl fluoride can be synthesized through several methods. One common approach involves the reaction of chloroacetyl chloride with nitric acid, followed by fluorination. The reaction conditions typically require a controlled environment to prevent decomposition and ensure high yield. The use of thionyl chloride or phosphorus pentachloride can facilitate the formation of the chloroacetyl intermediate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Chloro(nitro)acetyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia are commonly used under basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) are employed under hydrogenation conditions.

    Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis reaction.

Major Products Formed

    Nucleophilic Substitution: Amides or esters.

    Reduction: Amines.

    Hydrolysis: Acetic acid and hydrogen fluoride.

Mechanism of Action

The mechanism of action of chloro(nitro)acetyl fluoride involves its reactivity towards nucleophiles and electrophiles. The chloro group can be displaced by nucleophiles, while the nitro group can participate in redox reactions. The acetyl fluoride moiety can undergo hydrolysis, releasing fluoride ions that can interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

    Chloroacetyl chloride: Similar in structure but lacks the nitro group.

    Nitroacetyl chloride: Contains a nitro group but lacks the chloro group.

    Fluoroacetyl chloride: Contains a fluorine atom but lacks the nitro and chloro groups.

Uniqueness

The combination of these groups allows for versatile chemical transformations and interactions with various molecular targets .

Properties

CAS No.

114521-96-9

Molecular Formula

C2HClFNO3

Molecular Weight

141.48 g/mol

IUPAC Name

2-chloro-2-nitroacetyl fluoride

InChI

InChI=1S/C2HClFNO3/c3-1(2(4)6)5(7)8/h1H

InChI Key

JKUWWCGHVIRHOF-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)F)([N+](=O)[O-])Cl

Origin of Product

United States

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